molecular formula C8H11N5S B11078652 4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine

4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine

Cat. No.: B11078652
M. Wt: 209.27 g/mol
InChI Key: JKPNVSUBOIPUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine is a heterocyclic compound that features a diazirine ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved by reacting an appropriate precursor with ethylthiol in the presence of a base such as triethylamine.

    Cyclization to form the pyrimidine ring: The intermediate product is then subjected to cyclization reactions under controlled conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The diazirine ring can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. This compound may also interact with specific enzymes, inhibiting or activating their function through covalent modification.

Comparison with Similar Compounds

Similar Compounds

    3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a diazirine ring.

    N-(3-ethylthio-1,2,4-thiadiazol-5-yl-aminocarbonylmethyl)cytisine: Contains a thiadiazole ring and is used in different applications.

Uniqueness

4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine is unique due to its combination of a diazirine ring and a pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(3-ethylsulfanyldiazirin-1-yl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C8H11N5S/c1-3-14-8-12-13(8)6-4-5(2)10-7(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11)

InChI Key

JKPNVSUBOIPUON-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN1C2=NC(=NC(=C2)C)N

solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.